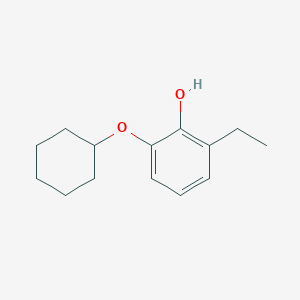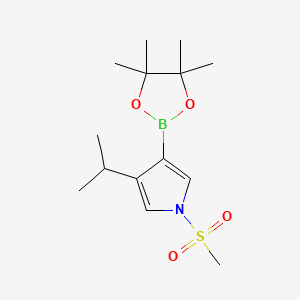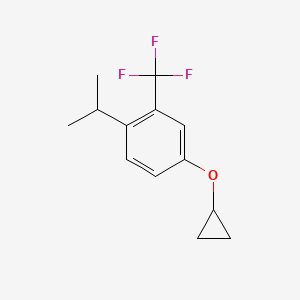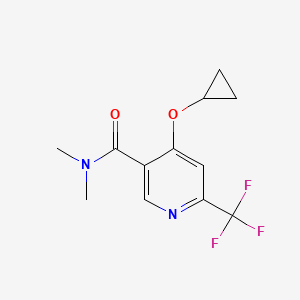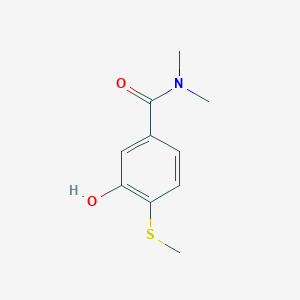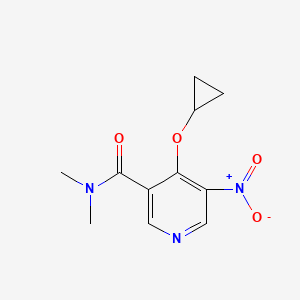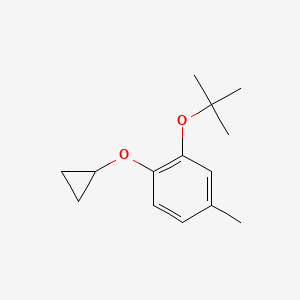
2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene is an organic compound with the molecular formula C14H20O2. It is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a methyl group attached to a benzene ring. This compound is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene typically involves the reaction of 4-methylphenol with tert-butyl alcohol and cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
2-Tert-butoxy-1-cyclopropoxybenzene: Lacks the methyl group on the benzene ring.
2-Tert-butoxy-4-methylbenzene: Lacks the cyclopropoxy group.
1-Cyclopropoxy-4-methylbenzene: Lacks the tert-butoxy group.
Uniqueness
2-Tert-butoxy-1-cyclopropoxy-4-methylbenzene is unique due to the presence of both the tert-butoxy and cyclopropoxy groups on the benzene ring, along with a methyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1-cyclopropyloxy-4-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C14H20O2/c1-10-5-8-12(15-11-6-7-11)13(9-10)16-14(2,3)4/h5,8-9,11H,6-7H2,1-4H3 |
InChIキー |
HZRUBMFIWBWNGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2CC2)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




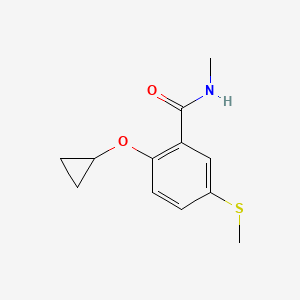
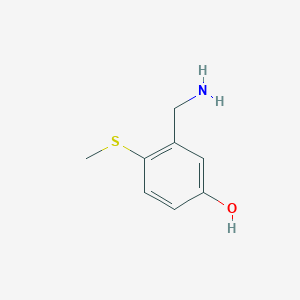
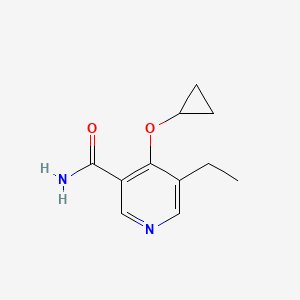
![2-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14836442.png)
